N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride
Overview
Description
N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride is a compound that belongs to the class of 1,2,4-oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as agriculture, medicine, and materials science. The presence of the 1,2,4-oxadiazole ring imparts unique properties to the compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amidoximes with nitriles in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired oxadiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted oxadiazole derivatives.
Scientific Research Applications
N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial electron transport chain . This inhibition affects the production of reactive oxygen species (ROS) and the accumulation of lipofuscin and lipids, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine moiety. This structural feature imparts distinct biological activities and chemical reactivity compared to other 1,2,4-oxadiazole derivatives. Its ability to inhibit succinate dehydrogenase and affect ROS production sets it apart from similar compounds.
Properties
IUPAC Name |
N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.ClH/c1-4-9-5-7-10-8(6(2)3)11-12-7;/h6,9H,4-5H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOABCEUWEVQJNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC(=NO1)C(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609395-60-9 | |
Record name | 1,2,4-Oxadiazole-5-methanamine, N-ethyl-3-(1-methylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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